REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[CH3:9][CH2:10][C:11]([O:13]O)=[O:12]>>[CH3:8][C:2]1[C:1]([OH:12])=[C:6]([OH:7])[CH:5]=[CH:4][CH:3]=1.[CH3:3][C:4]1[CH:9]=[CH:10][C:11]([OH:13])=[C:6]([OH:7])[CH:5]=1.[CH3:8][C:2]1[CH:1]=[C:6]([OH:7])[CH:5]=[CH:4][C:3]=1[OH:12]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
CCC(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |